molecular formula C7H13NO B14556208 2-Ethoxy-5-methyl-3,4-dihydro-2H-pyrrole CAS No. 62069-46-9

2-Ethoxy-5-methyl-3,4-dihydro-2H-pyrrole

Cat. No.: B14556208
CAS No.: 62069-46-9
M. Wt: 127.18 g/mol
InChI Key: GTFKOPIRLZOPKG-UHFFFAOYSA-N
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Description

2-Ethoxy-5-methyl-3,4-dihydro-2H-pyrrole is a heterocyclic organic compound with a pyrrole ring structure. This compound is characterized by the presence of an ethoxy group at the second position and a methyl group at the fifth position of the pyrrole ring. It is a derivative of pyrrole, which is a five-membered aromatic ring containing one nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxy-5-methyl-3,4-dihydro-2H-pyrrole can be achieved through various methods. One common approach involves the Paal-Knorr pyrrole synthesis, which is a condensation reaction of 2,5-dimethoxytetrahydrofuran with ethylamine in the presence of a catalytic amount of iron (III) chloride. This method allows the formation of N-substituted pyrroles under mild reaction conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-5-methyl-3,4-dihydro-2H-pyrrole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives.

    Reduction: Reduction reactions can convert the compound into its dihydropyrrole form.

    Substitution: The ethoxy and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Substitution reactions often involve halogenating agents or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-2-carboxylic acid derivatives, while reduction can produce 3,4-dihydro-2H-pyrrole derivatives.

Scientific Research Applications

2-Ethoxy-5-methyl-3,4-dihydro-2H-pyrrole has various applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Ethoxy-5-methyl-3,4-dihydro-2H-pyrrole involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dihydro-2H-pyran: A similar compound with a pyran ring structure.

    2-Methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylic acid: Another pyrrole derivative with different substituents.

Uniqueness

2-Ethoxy-5-methyl-3,4-dihydro-2H-pyrrole is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications.

Properties

CAS No.

62069-46-9

Molecular Formula

C7H13NO

Molecular Weight

127.18 g/mol

IUPAC Name

2-ethoxy-5-methyl-3,4-dihydro-2H-pyrrole

InChI

InChI=1S/C7H13NO/c1-3-9-7-5-4-6(2)8-7/h7H,3-5H2,1-2H3

InChI Key

GTFKOPIRLZOPKG-UHFFFAOYSA-N

Canonical SMILES

CCOC1CCC(=N1)C

Origin of Product

United States

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